![molecular formula C18H28N4O4 B5698380 3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide](/img/structure/B5698380.png)
3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide
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Overview
Description
The chemical compound 3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide, also known as TMB-PPH, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide inhibits the growth of cancer cells and induces apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that 3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide has antioxidant effects and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro and in vivo. However, one limitation of 3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide. One area of research is to further understand its mechanism of action and identify its molecular targets. Another area of research is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, research could be conducted to improve the solubility of 3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide in aqueous solutions, which could expand its potential applications in lab experiments.
Conclusion
In conclusion, 3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties, and has shown low toxicity in vitro and in vivo. Future research could further investigate its mechanism of action and potential therapeutic applications.
Synthesis Methods
3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide is synthesized by the reaction of 3,4,5-trimethoxybenzaldehyde and N-(4-methylpiperazin-1-yl)propanehydrazide in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide has shown potential as a therapeutic agent in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have shown that 3-(4-methyl-1-piperazinyl)-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide inhibits the growth of cancer cells and induces apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4/c1-21-7-9-22(10-8-21)6-5-17(23)20-19-13-14-11-15(24-2)18(26-4)16(12-14)25-3/h11-13H,5-10H2,1-4H3,(H,20,23)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWERRRRCRGVXSS-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylpiperazin-1-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide |
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